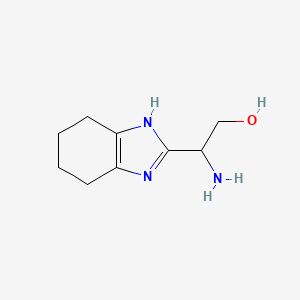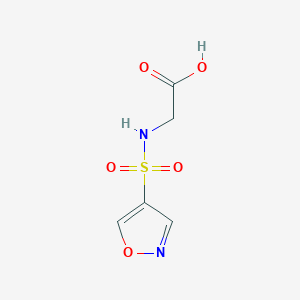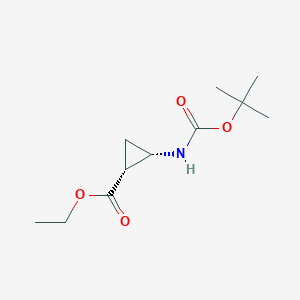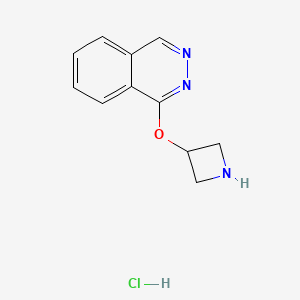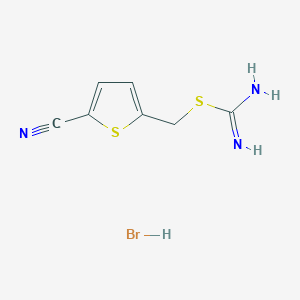![molecular formula C11H12N2S B1490800 (1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine CAS No. 1482040-49-2](/img/structure/B1490800.png)
(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine
Übersicht
Beschreibung
(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine is a chemical compound that has gained significant interest in various fields of research and industry. It has a molecular formula of C11H12N2S and a molecular weight of 204.29 g/mol .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been reported extensively in many works with various methods . For instance, 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives were designed and synthesized as efforts to discover novel anti-Parkinsonian agents . Another study reported the synthesis of a series of new benzo[d]thiazole derivatives starting from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its InChI code . The InChI code provides a standard way to encode the molecular structure using text, which can be helpful in computational chemistry or bioinformatics.
Chemical Reactions Analysis
Benzothiazole derivatives have been found to be active in various chemical reactions. For instance, they were found to be active in alleviating haloperidol-induced catalepsy in mice . Moreover, they have been used in the synthesis of new molecules for the treatment of Parkinson’s disease .
Wissenschaftliche Forschungsanwendungen
Pflanzenschutzmittelforschung
Benzothiazol-Derivate, wie (1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine, haben eine breite Palette an biologischen Wirkungen gezeigt, die für die Entwicklung von Pflanzenschutzmitteln von Bedeutung sind. Sie haben insektizide , fungizide , antivirale , herbizide , und wachstumsregulierende Aktivitäten .
Analgetische und entzündungshemmende Anwendungen
Thiazol-Verbindungen haben signifikante analgetische und entzündungshemmende Wirkungen gezeigt, was sie in der medizinischen Chemie für die Entwicklung neuer Therapeutika wertvoll macht .
Krebsforschung
Neuere Fortschritte in der Synthesemethode haben zu neuen Benzothiazol-basierten Verbindungen mit Potenzial als Krebsmittel geführt. Diese Verbindungen werden hinsichtlich ihrer Wirksamkeit bei der Behandlung verschiedener Krebsarten untersucht .
Anti-Parkinson-Mittel
Benzothiazol-Derivate wurden mit dem Ziel entwickelt und synthetisiert, neue Anti-Parkinson-Mittel zu entdecken. Diese Verbindungen werden in Modellen der Parkinson-Krankheit, wie z. B. Haloperidol-induzierter Katalepsie und oxidativem Stress bei Mäusen, auf ihr pharmakologisches Profil untersucht .
Studien zur biologischen Aktivität
Bestimmte Benzothiazol-Derivate wurden synthetisiert und auf ihre biologische Aktivität charakterisiert. Studien umfassen die Bewertung dieser Verbindungen auf ihr Potenzial als therapeutische Mittel in verschiedenen biologischen Systemen .
Zukünftige Richtungen
Benzothiazole derivatives have shown promise in various fields, including as potential anti-Parkinsonian agents . Future research could focus on confirming the binding of these compounds with the human A2A receptor and further exploring their potential in the treatment of Parkinson’s disease . Additionally, the synthesis of new benzothiazole derivatives and their testing against M. tuberculosis could be another promising direction .
Wirkmechanismus
Target of Action
The primary targets of (1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane and prostaglandins .
Mode of Action
this compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane and prostaglandins, which are involved in inflammation and pain signaling .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins and thromboxanes . By inhibiting COX enzymes, this compound reduces the production of these molecules, thereby affecting the downstream effects of inflammation and pain signaling .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain . By inhibiting the COX enzymes, the compound decreases the production of prostaglandins and thromboxanes, which are key players in inflammation and pain signaling .
Biochemische Analyse
Biochemical Properties
(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to exhibit antibacterial activity, suggesting its interaction with bacterial enzymes and proteins . The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecules, thereby inhibiting or enhancing their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby modulating the cellular response to inflammation . Additionally, it can alter metabolic pathways within cells, impacting the overall cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. It can inhibit enzyme activity by binding to the active site or induce conformational changes that enhance enzyme function . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antibacterial activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects are often observed, where a specific dosage range produces the desired therapeutic effects without causing significant toxicity.
Eigenschaften
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c12-7-11(5-6-11)10-13-8-3-1-2-4-9(8)14-10/h1-4H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXFPOLZRHQMIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



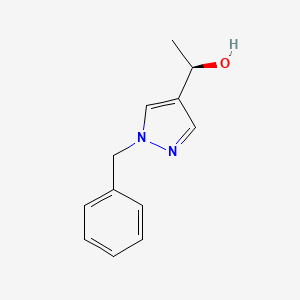
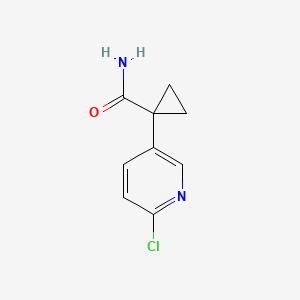
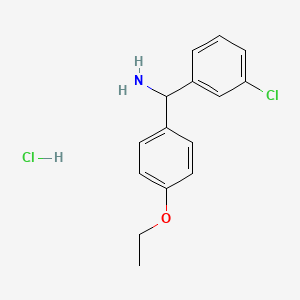
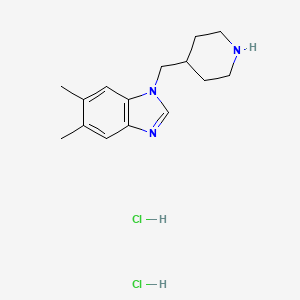

![9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B1490725.png)
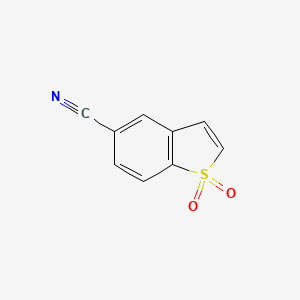

![2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine hydrochloride](/img/structure/B1490728.png)
